4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-13-7-9-15(10-8-13)23-11-16(14-5-3-2-4-6-14)17-18(20)21-12-22-19(17)23/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFXRKMVZRLEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various amine or thiol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives. For instance, a series of pyrido[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds demonstrated selective activity against breast and renal cancer cell lines when tested against the National Cancer Institute's 60 human cancer cell line panel. Structure-activity relationship (SAR) studies have been conducted to facilitate further development of these compounds as potential anticancer agents .
Anti-inflammatory Properties
Research indicates that certain derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anti-inflammatory activities. A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives showed that some compounds had better anti-inflammatory effects compared to traditional drugs like Diclofenac. These compounds were assessed for their ability to inhibit prostaglandin synthesis, which is crucial in the inflammatory response .
Synthesis and Structural Characterization
The synthesis of 4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine involves various organic reactions including nucleophilic substitutions and cross-coupling reactions. The structural characterization of this compound has been achieved through techniques such as NMR and mass spectrometry, confirming its unique molecular structure and aiding in understanding its reactivity .
Pharmacological Screening
Pharmacological evaluations have been conducted to assess the safety and efficacy of this compound derivatives. Toxicity studies have shown that these compounds possess lower ulcerogenic activities compared to reference drugs, indicating a potentially safer profile for therapeutic applications .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Anti-inflammatory | |
| Pyrido[3,4-d]pyrimidine Derivatives | Cytotoxicity |
Table 2: Synthesis Overview
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Substitution | Substituting halogen with nucleophiles | Formation of pyrrolo derivatives |
| Cross-Coupling Reactions | Utilizing palladium catalysts for coupling | Enhanced biological activity |
Mechanism of Action
The mechanism of action of 4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Properties
Key Findings from Research
Substituent Effects on Biological Activity: The 4-chloro group in the target compound acts as a leaving group, facilitating nucleophilic substitution reactions to generate derivatives with pyrrolidin-1-yl or amine groups . Such modifications improve solubility but may reduce kinase inhibitory activity compared to the chloro analog . Fluorine substitution at position 5 (e.g., 4-chloro-5-fluoro analogs) introduces metabolic stability via C–F bond resistance to oxidative degradation .
Crystallographic Insights: The 4-(pyrrolidin-1-yl) analog (C₂₃H₂₁ClN₄) crystallizes in a triclinic system (space group P1), with two molecules in the asymmetric unit linked by pseudo-inversion symmetry. This packing behavior contrasts with the monoclinic systems observed in chloro-substituted derivatives, suggesting substituent-dependent lattice interactions .
Synthetic Accessibility :
- The target compound is synthesized via nucleophilic aromatic substitution, while analogs like 4-(pyrrolidin-1-yl) derivatives require heating with pyrrolidine at 80–90°C in polar aprotic solvents (e.g., DMF) .
- Iodo or bromo substituents (e.g., 5-iodo derivatives) enable Suzuki-Miyaura cross-coupling for further functionalization .
Biological Activity
4-Chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes a fused pyrrole and pyrimidine ring system, characterized by:
- Chlorine atom at the fourth position
- Phenyl group at the fifth position
- p-Tolyl group at the seventh position
The molecular formula is , with a molecular weight of approximately 315.79 g/mol .
Biological Activity
Research indicates that compounds in the pyrrolo[2,3-d]pyrimidine family, including this compound, exhibit various biological activities:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Studies have demonstrated that derivatives can inhibit key inflammatory pathways, suggesting applications in treating inflammatory diseases.
- Antitumor Activity : Notably, this compound exhibits cytotoxic effects against various cancer cell lines. For example:
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Condensation Reaction : A substituted aldehyde reacts with ethyl acetoacetate and urea in the presence of hydrochloric acid as a catalyst.
- Heating : The mixture is heated to reflux for several hours to yield the desired pyrimidine derivative.
This method allows for the introduction of various functional groups while maintaining the integrity of the pyrrolo[2,3-d]pyrimidine scaffold.
Q & A
Q. What are the established synthetic routes for 4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine?
Methodological Answer: Synthesis typically involves nucleophilic substitution or multi-step cyclization. A common approach is:
- Step 1 : React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with substituted aryl amines or phenols under acid catalysis (e.g., HCl in isopropanol) .
- Step 2 : Introduce substituents (e.g., p-tolyl or phenyl groups) via Suzuki-Miyaura coupling or direct alkylation .
- Step 3 : Purify via recrystallization (methanol/chloroform) or column chromatography.
Critical Parameters :
- Reaction time (12–48 hours for substitution) .
- Temperature (reflux conditions at ~80°C) .
- Acid catalyst concentration (e.g., 3 drops HCl per 5 mL solvent) .
Table 1 : Representative Yields for Analogous Compounds
| Substituent Position | Yield (%) | Conditions | Source |
|---|---|---|---|
| 4-Chloro-5-ethyl | 27–86 | HCl/IPA, 12 h reflux | |
| 5-Phenyl-7-p-tolyl | 70–94 | Pd-catalyzed coupling |
Q. How is the compound characterized analytically?
Methodological Answer: Use a combination of:
- 1H/13C NMR : Assign peaks based on pyrrolo[2,3-d]pyrimidine core (e.g., δ 8.27 ppm for H-2; δ 153.6 ppm for C-4) .
- HRMS : Confirm molecular ion [M+H]+ (e.g., m/z 319.80 for C19H14ClN3) .
- Melting Point : Compare with literature values (e.g., analogs range 188–257°C) .
- XRD : Resolve crystal structure if single crystals form (e.g., analogs in PDB ID 3JA) .
Q. What are the primary biological targets of this compound?
Methodological Answer: Based on structural analogs, it likely targets:
- Kinases : ATP-binding pockets (e.g., JAK2, EGFR) due to pyrrolopyrimidine scaffold .
- Anticancer Activity : Test via MTT assays against cancer cell lines (IC50 < 10 µM for similar derivatives) .
- Antimicrobial Screening : Use agar diffusion assays (e.g., zones of inhibition ≥15 mm for Gram-positive bacteria) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh3)4 vs. Pd(OAc)2 for Suzuki coupling efficiency .
- Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) for reaction kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 12 hours) while maintaining yield .
Data Contradiction : Yields for 4-chloro analogs vary widely (27–94%) depending on substituent electronic effects .
Q. What mechanistic insights explain its kinase inhibition?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with EGFR (e.g., H-bond with Met793, π-π stacking with Phe723) .
- Enzyme Assays : Measure IC50 against purified kinases (e.g., IC50 = 0.8 nM for JAK2 in analog studies) .
- Resistance Profiling : Test mutant kinase isoforms (e.g., T790M EGFR) to assess selectivity .
Q. How do structural modifications affect activity?
Methodological Answer:
- Substituent Analysis : Compare p-tolyl (methyl group) vs. 4-fluorophenyl (electron-withdrawing) at position 7 .
- Table 2 : Impact of Substituents on IC50 (EGFR Inhibition)
| 7-Substituent | IC50 (nM) | Source |
|---|---|---|
| p-Tolyl | 12.3 | |
| 4-Fluorophenyl | 8.7 |
- Proteolytic Stability : Assess metabolic degradation in liver microsomes (e.g., t1/2 > 60 minutes for methyl groups) .
Q. How to resolve contradictions in reported biological data for analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
